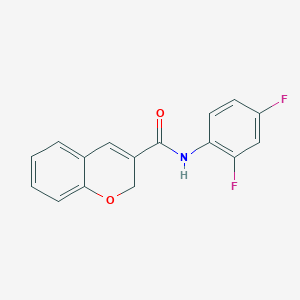

N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

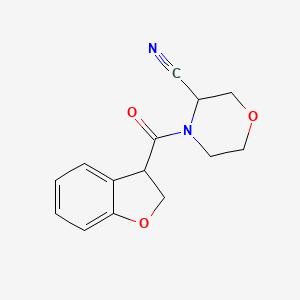

N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide, also known as DPC, is a synthetic compound that has gained attention in the scientific community due to its unique chemical structure and potential applications. This compound belongs to the class of chromene derivatives and has been studied extensively for its biological properties.

Scientific Research Applications

Synthesis and Chemical Properties

- Research has shown successful synthesis and characterization of various chromene-carboxamide derivatives, demonstrating antimicrobial activities and providing insights into their structural properties through spectroscopic techniques (Ukhov et al., 2021). Similarly, studies have developed novel methods for synthesizing chromene derivatives, highlighting their potential in generating diverse chemical libraries for further biological evaluation (Vodolazhenko et al., 2012).

Biological Activities

- Chromene-carboxamide compounds have been evaluated for their antimicrobial, antibacterial, and antioxidant activities. For instance, a study synthesized 4H-chromene-3-carboxamide derivatives and investigated their antibacterial and solvatochromic properties, demonstrating significant antibacterial and antioxidant activities (Chitreddy & Shanmugam, 2017). Another research highlighted the application of stable fused dienolates for synthesizing chromene-carboxamide derivatives with potential biological activities (Vodolazhenko et al., 2012).

Anticancer Potential

- Certain chromene-carboxamide derivatives have been synthesized and screened for their cytotoxic activities against various cancer cell lines, indicating the potential of these compounds as anticancer agents. A study synthesized novel chromene derivatives and assessed their cytotoxic activities, highlighting the significance of structural modifications in enhancing anticancer properties (Gill et al., 2016).

Molecular Sensing and Detection

- Chromene-carboxamide derivatives have also been explored as fluorescent chemosensors for metal ions, offering a promising approach for selective detection in various environmental and biological contexts. For instance, a study developed a novel fluorescent chemosensor based on chromene derivatives for selective Cu(II) detection, showcasing the utility of these compounds in molecular sensing applications (Bekhradnia et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins and enzymes, such as carbonic anhydrase 2 . These targets play crucial roles in various biological processes, including metabolic reactions and signal transduction pathways.

Biochemical Pathways

Similar compounds have been found to affect various pathways, including the mtor/egfr/inos/map2k1/fgfr/tgfb1 pathways . These pathways are involved in a wide range of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.

Pharmacokinetics

Similar compounds have been found to have varying degrees of absorption, distribution, metabolism, and excretion, which can significantly impact their bioavailability .

Action Environment

The action, efficacy, and stability of N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interactions with target proteins. Moreover, the presence of other molecules can also influence the compound’s action, either by competing for the same targets or by modulating the activity of the targets .

properties

IUPAC Name |

N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2NO2/c17-12-5-6-14(13(18)8-12)19-16(20)11-7-10-3-1-2-4-15(10)21-9-11/h1-8H,9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXNJEVWIDLZFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C(=O)NC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

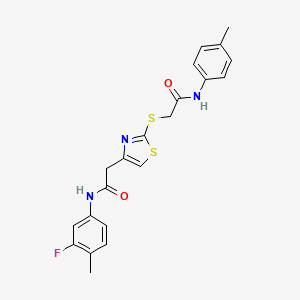

![4-fluoro-N-(1-{5-[(4-methoxybenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenecarboxamide](/img/structure/B2799656.png)

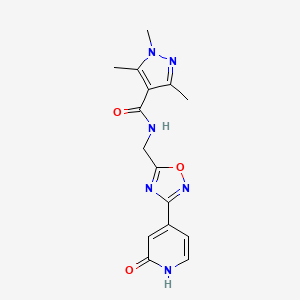

![1-{1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2799661.png)

![(2S)-2-[[2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]acetyl]amino]-6-azidohexanoic acid](/img/structure/B2799667.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2799668.png)

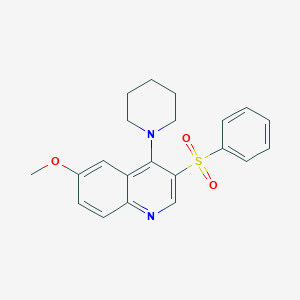

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2799671.png)

![methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate](/img/structure/B2799673.png)